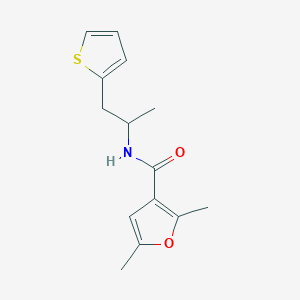
2,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)furan-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C14H17NO2S and its molecular weight is 263.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Thiophene-based analogs, a class to which this compound belongs, have been found to exhibit a variety of biological effects . They are known to interact with a range of targets, including various enzymes and receptors, contributing to their diverse pharmacological properties .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target . For example, some thiophene derivatives are known to inhibit certain enzymes, thereby altering the biochemical pathways in which these enzymes are involved .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of pathways due to their interactions with different targets . These can lead to downstream effects such as the modulation of inflammatory responses, alteration of cell growth, and changes in neurotransmission .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, often related to their interactions with their targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . These can include factors such as pH, temperature, and the presence of other molecules .
生物活性
2,5-Dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C13H17N1O2S1 and a molecular weight of approximately 253.35 g/mol. Its structure features a furan ring, a thiophene moiety, and an amide functional group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant antimicrobial, antiviral, and anticancer properties. The following sections detail specific biological activities associated with this compound.
Antimicrobial Activity
In vitro studies have shown that derivatives of this compound exhibit notable antimicrobial activity. The minimum inhibitory concentration (MIC) values for related compounds have been reported to range from 0.22 to 0.25 µg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Compound A | 0.22 | Staphylococcus aureus |
| Compound B | 0.25 | Staphylococcus epidermidis |
| Compound C | 0.30 | Escherichia coli |
Antiviral Activity
Compounds containing heterocycles like thiophene and furan have been studied for their antiviral properties. For instance, certain derivatives have shown inhibition of RNA polymerase activity in viruses such as Hepatitis C Virus (HCV), with effective concentrations (EC50) reported in the low micromolar range .
Table 2: Antiviral Efficacy of Heterocyclic Compounds
| Compound | EC50 (µM) | Virus Targeted |
|---|---|---|
| Compound D | 32.2 | HCV NS5B |
| Compound E | 31.9 | HCV NS5B |
The biological activity of this compound is likely attributed to its ability to interact with specific biomolecular targets:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in pathogen metabolism or replication.
- Disruption of Membrane Integrity : Similar compounds have demonstrated the ability to disrupt microbial cell membranes.
- Interference with Nucleic Acid Synthesis : The structural components may allow for interference with nucleic acid synthesis pathways in viruses.
Case Studies
Recent studies have explored the efficacy of this compound in various biological assays:
- Study on Antibacterial Properties : A study evaluating the antibacterial effects of various derivatives found that modifications to the thiophene ring significantly enhanced activity against gram-positive bacteria .
- Antiviral Screening : In another study, derivatives were screened for their ability to inhibit viral replication in vitro, showing promising results against HCV .
属性
IUPAC Name |
2,5-dimethyl-N-(1-thiophen-2-ylpropan-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-9(7-12-5-4-6-18-12)15-14(16)13-8-10(2)17-11(13)3/h4-6,8-9H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVYJNAGCGVAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC(C)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














